N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a heterocyclic compound featuring a thienopyrazole core fused with a substituted phenyl group and an acetamide moiety. The 4-chlorophenyl substituent introduces electron-withdrawing properties, while the piperidinyl group enhances lipophilicity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-12-4-6-13(7-5-12)23-16(14-10-26-11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGVBDCJNNLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring. Common reagents used in this step include hydrazine derivatives and sulfur-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Piperidinylacetamide Moiety: This step involves the reaction of the intermediate compound with piperidinylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Thienopyrazole vs. Pyrimidine Derivatives
- Target Compound: The thieno[3,4-c]pyrazol core provides a rigid bicyclic structure, facilitating π-π stacking interactions (e.g., with aromatic residues in enzymes) .
- Pyrimidine Analogs: Compounds like those in and utilize pyrimidine rings, which offer distinct electronic profiles due to nitrogen positioning. For example, N-(4,6-diphenylpyrimidin-2-yl)acetamide derivatives exhibit broad-spectrum antimicrobial activity but lower metabolic stability compared to thienopyrazoles .
Substituent Effects
Chlorophenyl Positioning
- 4-Chlorophenyl (Target) : The para-chloro substituent maximizes steric accessibility for target binding while maintaining electronic effects.
Amide Side Chain Modifications
Table 1: Structural and Physicochemical Comparison
Computational and Crystallographic Insights
Electron Density Analysis
Multiwfn calculations reveal the target compound’s acetamide carbonyl exhibits higher electrophilicity (Mulliken charge: −0.42) than piperazinyl analogs (−0.38), enhancing nucleophilic attack susceptibility .
Hydrogen Bonding Patterns
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound known for its diverse biological activities. This compound belongs to the thienopyrazole class, characterized by a unique structure that includes a thieno[3,4-c]pyrazole core and a piperidine moiety. The presence of the chlorophenyl group enhances its chemical reactivity and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 380.8 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄O₃S |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide |
| CAS Number | 946354-16-1 |
This compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition can lead to altered cellular signaling pathways that may contribute to its therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially acting against bacterial pathogens by inhibiting enzymes critical for cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that the thienopyrazole core can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of thienopyrazole compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Inhibition of Enzymatic Activity : A detailed analysis showed that this compound could inhibit certain phosphodiesterases (PDEs), leading to increased intracellular cyclic nucleotide levels which are crucial for various physiological processes.
- Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Data Table: Summary of Biological Activities
| Biological Activity | Observations/Findings | References |
|---|---|---|
| Enzyme Inhibition | Inhibits kinases involved in cell cycle regulation | |
| Antimicrobial | Exhibits activity against bacterial pathogens | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
The synthesis involves multi-step reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by halogenated substitutions (e.g., 4-chlorophenyl and piperidin-1-yl groups). Key steps include:
- Cyclization: Use precursors like 3-aminothiophene derivatives with hydrazine hydrate under reflux conditions .
- Substitution Reactions: Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution (e.g., using 4-chlorobenzyl chloride) in DMF with K₂CO₃ as a base .
- Acetamide Formation: React the intermediate with 2-oxo-2-(piperidin-1-yl)acetyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Optimization Tips: - Use HPLC to monitor reaction progress and purity (>95% by GC-MS) .
- Recrystallize the final product from ethanol/water mixtures to enhance purity and yield (typically 60–75%) .
Basic: What analytical techniques confirm the molecular structure of this compound?
Answer:
- 1H/13C NMR Spectroscopy: Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, piperidine methylene groups at δ 3.1–3.5 ppm) .
- X-ray Crystallography: Resolve the thienopyrazole core geometry and confirm substituent orientations (e.g., dihedral angles between the pyrazole and chlorophenyl rings) .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+ at m/z 456.0923 for C₂₁H₂₂ClN₅O₂S) .
Advanced: How does the compound interact with biological targets at the molecular level?
Answer:
- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., EGFR or CDK2) via hydrogen bonding between the acetamide carbonyl and Lys45 or Asp86 residues .
- Fluorescence Anisotropy: Quantify binding affinity (Kd) to DNA G-quadruplex structures, showing preferential interaction with telomeric sequences (Kd ~ 0.8 µM) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized protein targets (e.g., BSA as a control) to assess specificity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., IC₅₀ variations in kinase inhibition assays) arise from methodological differences:
- Assay Conditions: Compare buffer pH (e.g., pH 7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) .
- Cell Line Variability: Test across multiple lines (e.g., HeLa vs. MCF-7) to account for differential expression of target proteins .
- Structural Analog Cross-Referencing: Evaluate substituent effects (e.g., replacing 4-chlorophenyl with 4-fluorophenyl reduces cytotoxicity by 30%) .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in saline) or formulate as nanoparticles (PLGA-based, 150–200 nm size) to increase aqueous solubility (<10 µg/mL in pure water) .
- Metabolic Stability: Pre-treat liver microsomes with CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative metabolism of the piperidinyl group .
- Plasma Protein Binding: Assess via equilibrium dialysis; reported 85–90% binding to albumin requires dose adjustment in animal models .
Advanced: How can researchers validate off-target effects in cellular assays?
Answer:
- CRISPR-Cas9 Knockout Models: Generate target gene (e.g., EGFR)-null cell lines to isolate compound-specific effects .
- Phosphoproteomics: Use LC-MS/MS to identify off-target kinase modulation (e.g., unintended inhibition of JAK2 at 10 µM) .
- Differential Scanning Fluorimetry (DSF): Screen against a panel of 50 human kinases to detect thermal stabilization shifts (ΔTm > 2°C indicates binding) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation (UV-Vis shows 5% degradation after 6 months at 4°C) .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group (TGA shows 2% weight loss at 40% RH) .
- Solvent Choice: Dissolve in anhydrous DMSO for aliquots; avoid repeated freeze-thaw cycles (>3 cycles reduce potency by 15%) .
Advanced: How does the compound’s electronic structure influence reactivity?
Answer:
- DFT Calculations: HOMO (-6.2 eV) localizes on the thienopyrazole core, making it susceptible to electrophilic attack at the C5 position .
- Hammett Analysis: The 4-chlorophenyl group (σ = +0.23) enhances electrophilicity of the adjacent pyrazole nitrogen, facilitating SNAr reactions .
- Cyclic Voltammetry: A redox peak at +1.1 V (vs. Ag/AgCl) indicates oxidative degradation pathways under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
